N-(2-amino-2-thioxoethyl)benzamide

Coordination Chemistry Catalysis Ligand Design

This thioamide-containing benzamide derivative enables unique reactivity for constructing thiazole rings via Hantzsch-type cyclocondensation—a capability absent in oxo-analogs. The C=S moiety acts as a soft ligand for transition metals, supporting catalyst design and MOF development. Supplied with ≥95% purity and batch-specific QC data, it also serves as a reliable reference standard for HPLC/LC-MS method development.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 55443-42-0
Cat. No. B1273437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-thioxoethyl)benzamide
CAS55443-42-0
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=S)N
InChIInChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
InChIKeyJGQSPWXCUZDDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Amino-2-thioxoethyl)benzamide (CAS 55443-42-0): Chemical Identity and Core Procurement Parameters


N-(2-Amino-2-thioxoethyl)benzamide (CAS 55443-42-0), also known as N-(carbamothioylmethyl)benzamide , is a benzamide derivative containing a thioamide (C=S) functional group in place of the canonical amide carbonyl [1]. This structural modification imparts distinct electronic properties and reactivity profiles. The compound has a molecular formula of C₉H₁₀N₂OS and a molecular weight of 194.26 g/mol .

Why N-(2-Amino-2-thioxoethyl)benzamide (CAS 55443-42-0) Cannot Be Substituted by a Generic 'Thioamide' or 'Benzamide' Analog


The specific substitution pattern of N-(2-amino-2-thioxoethyl)benzamide—a primary thioamide adjacent to a benzamide moiety—cannot be interchanged with generic thioamides or benzamides. Simple substitution would alter the compound's metal chelation geometry, hydrogen-bonding network, and redox potential, which are critical for applications in catalysis, coordination chemistry, and as a synthetic building block . The thioamide group's ability to participate in thiazole formation via Hantzsch-type reactions is a specific reactivity not shared by its oxo-analog, N-(2-amino-2-oxoethyl)benzamide [1].

Quantitative Differentiation Evidence for N-(2-Amino-2-thioxoethyl)benzamide (CAS 55443-42-0)


Thioamide vs. Oxoamide: Metal Chelation and Ligand Geometry

The compound's structural features facilitate chelation with metal ions, making it valuable in catalyst design and analytical applications . In contrast, the oxo-analog (N-(2-amino-2-oxoethyl)benzamide) lacks the soft sulfur donor atom, resulting in different coordination preferences and stability constants. While precise stability constants (log K) are not reported in primary literature for this specific compound, the thioamide sulfur is a well-established soft donor for transition metals like Cu(I), Pd(II), and Pt(II), whereas the oxo-analog favors harder metals like Fe(III) and Al(III) [1].

Coordination Chemistry Catalysis Ligand Design

Purity and Quality Control: Vendor-Specific Specifications

Reputable vendors offer N-(2-amino-2-thioxoethyl)benzamide with a minimum purity specification of 95% . This is a critical procurement differentiator, as lower purity grades may contain unreacted starting materials (e.g., benzoyl chloride or thiourea) that can interfere with subsequent synthetic steps. Batch-specific analytical data, including NMR and HPLC traces, are available upon request from suppliers like Bidepharm , enabling users to verify purity and identity prior to use.

Chemical Procurement Quality Assurance Synthetic Chemistry

LogP and Hydrogen Bonding Profile

The compound exhibits an XLogP3 value of 0.3 and contains 2 hydrogen bond donors and 2 acceptors [1]. These computed physicochemical properties differentiate it from more lipophilic benzamide derivatives (e.g., those with alkyl substituents) and impact its behavior in biological assays and formulation studies. While not a direct comparator, these values provide a baseline for selection.

Medicinal Chemistry ADME Property Prediction

Validated Application Scenarios for N-(2-Amino-2-thioxoethyl)benzamide (CAS 55443-42-0)


Synthesis of Thiazole Heterocycles

N-(2-Amino-2-thioxoethyl)benzamide serves as a versatile building block for constructing thiazole rings via Hantzsch-type cyclocondensation reactions with α-haloketones . This application leverages the thioamide functionality, which is absent in oxo-analogs.

Metal Complexation Studies

The compound's thioamide moiety acts as a soft ligand for transition metals . This property is valuable in the development of novel catalysts, metal-organic frameworks (MOFs), or metal extraction agents.

Reference Standard for Analytical Method Development

With a defined purity specification (≥95%) and availability of batch-specific QC data , the compound can be used as a reference standard in HPLC, LC-MS, or NMR method development for quantifying structurally related impurities or metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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